

Predicted ¹H NMR Spectrum of 1-Cyclohexyloctan-1-ol: A Technical Guide

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Compound of Interest						
Compound Name:	1-Cyclohexyloctan-1-ol					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **1-Cyclohexyloctan-1-ol**. The analysis is grounded in fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of functional groups on proton environments. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development for the purposes of spectral interpretation and compound identification.

Molecular Structure and Proton Environments

1-Cyclohexyloctan-1-ol possesses a chiral center at the carbon bearing the hydroxyl group (C1). This results in diastereotopic protons within the CH₂ groups of both the cyclohexyl and octyl chains, which would ideally lead to more complex spectra. However, for clarity and educational purposes, we will present a simplified, first-order analysis. The key proton environments are labeled as follows:

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and integration values for each proton environment in **1-Cyclohexyloctan-1-ol** are summarized in the table below. These predictions are based on established chemical shift ranges and the expected effects of the hydroxyl group and alkyl substituents.[1][2][3][4]



Proton Label	Number of Protons (Integration)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
a (CH₃)	3H	~ 0.88	Triplet (t)	Terminal methyl group of the octyl chain.
b, c, d, e, f (CH ₂)	10H	~ 1.2-1.4	Multiplet (m)	Overlapping signals of the methylene groups in the octyl chain.
g (CH ₂)	2H	~ 1.4-1.6	Multiplet (m)	Methylene group adjacent to the carbon bearing the hydroxyl group.
h (CH-OH)	1H	~ 3.6	Multiplet (m)	Proton on the carbon attached to the hydroxyl group, deshielded by the oxygen atom.
i (CH of cyclohexyl)	1H	~ 1.6-1.8	Multiplet (m)	Methine proton of the cyclohexyl group at the point of attachment.
j, k, l (CH2 of cyclohexyl)	10H	~ 1.0-1.9	Multiplet (m)	Protons of the cyclohexyl ring, likely appearing as a broad, complex multiplet.[5][6]



ОН	1H	Broad singlet (br s)	Variable (0.5-5.0)	The chemical shift is highly dependent on solvent, concentration, and temperature. [1][7]
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Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy:

- Dissolution: Dissolve approximately 5-10 mg of **1-Cyclohexyloctan-1-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.
- D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[2]

Visualization of Predicted Spectral Regions

The following diagram illustrates the logical grouping of the predicted proton signals in the ¹H NMR spectrum of **1-Cyclohexyloctan-1-ol** based on their chemical environments.









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